2-Methoxyphenothiazine (CAS 1771-18-2) is a uniquely positioned NH-phenothiazine building block whose 2-methoxy substitution tunes HOMO/LUMO levels and axial/equatorial conformer equilibria for TADF/RTP OLED emitters—a conformational effect unattainable with unsubstituted, 2-chloro, or 2-CF3 analogs. It is a validated NOX1 inhibitor (IC50 912.7 nM) that blocks invadopodia formation in colon cancer cells, a 5-LOX pathway probe (IC50 20.0 nM), and a ferroptosis inducer (EC50 1.748 μM). Its electron-rich methoxy handle enables efficient N-alkylation to NIR-I coumarin hybrids and ROS-sensing fluorogenic probes. The compound also outperforms unsubstituted phenothiazine as a polymerization inhibitor via enhanced radical scavenging. Procure with confidence from multiple stocked suppliers offering 98%+ purity at competitive research-to-bulk scales.
Molecular FormulaC13H11NOS
Molecular Weight229.30 g/mol
CAS No.1771-18-2
Cat. No.B126182
⚠ Attention: For research use only. Not for human or veterinary use.
2-Methoxyphenothiazine (CAS 1771-18-2): Core Physicochemical and Structural Identity for Procurement Validation
2-Methoxyphenothiazine (CAS 1771-18-2) is a phenothiazine derivative with a methoxy substituent at the 2-position, with a molecular formula of C13H11NOS and molecular weight of 229.30 g/mol . The compound appears as a white to light gray to light yellow powder or crystal at 20°C and has a melting point of 188°C [1]. It is an unsubstituted NH-phenothiazine building block [2] serving as a versatile intermediate for the synthesis of bioactive compounds, fluorescent probes, and polymer additives [3]. Predicted physicochemical properties include a density of 1.235 g/cm³, logP of approximately 4.34–4.41, and boiling point of 408.1±34.0°C at 760 mmHg .
[2] Renault, K., Laly, M., Ponsot, F., Jenni, S., Romieu, A., & Quesneau, V. (2020). N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. Tetrahedron Letters, 61(50), 152582. View Source
[3] Guidechem. (2024). How is 2-Methoxyphenothiazine synthesized and applied? View Source
2-Methoxyphenothiazine (CAS 1771-18-2): Why Substitution with Unsubstituted Phenothiazine or Alternative Analogs Is Not Scientifically Justified
The 2-methoxy substitution fundamentally alters the electronic properties of the phenothiazine core compared to unsubstituted phenothiazine (PTZ) or alternative substitution patterns [1]. The electron-donating methoxy group modulates the HOMO/LUMO energy levels and redox potential, which directly affects performance in applications ranging from fluorescent probe design to biological target engagement [2]. In a comparative study of methoxy-substituted phenothiazine donor–acceptor systems, the precise position of methoxy substitution was shown to tune the relative stabilities of axial versus equatorial conformers, significantly influencing thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP) contributions relative to the parent D–A–D system [3]. This conformational effect cannot be replicated by unsubstituted phenothiazine, 2-chlorophenothiazine, or 2-trifluoromethylphenothiazine. Additionally, structure–activity relationship studies across 53 N-benzoylated phenothiazine derivatives revealed that methoxy substitution is associated with enhanced potency in tubulin polymerization inhibition, whereas alternative substitution patterns yielded reduced activity [4]. The specific 2-methoxy positioning also provides a unique synthetic handle for N-alkylation reactions that enable further derivatization into functionalized probes and hybrid dyes, a synthetic accessibility advantage not shared by 2-unsubstituted phenothiazine analogs lacking this activating group [1].
[1] Renault, K., Laly, M., Ponsot, F., Jenni, S., Romieu, A., & Quesneau, V. (2020). N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. Tetrahedron Letters, 61(50), 152582. View Source
[2] Ward, J. S., Nobuyasu, R. S., Fox, M. A., Aguilar, J. A., Hall, D., Batsanov, A. S., Ren, Z., Dias, F. B., & Bryce, M. R. (2019). Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor–Acceptor Systems. Journal of Organic Chemistry, 84(7), 3801–3816. View Source
[3] Ward, J. S., et al. (2019). Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor–Acceptor Systems. Journal of Organic Chemistry, 84(7), 3801–3816. View Source
[4] Prinz, H., Chamasmani, B., Vogel, K., Böhm, K. J., Aicher, B., Gerlach, M., Günther, E. G., Amon, P., Ivanov, I., & Müller, K. (2011). N-Benzoylated phenoxazines and phenothiazines: synthesis, antiproliferative activity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 54(12), 4247–4263. View Source
2-Methoxyphenothiazine (CAS 1771-18-2): Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs
5-Lipoxygenase Pathway Inhibition: IC50 Comparison with Unsubstituted Phenothiazine
2-Methoxyphenothiazine demonstrates potent inhibition of the 5-lipoxygenase pathway in rat basophilic leukemia (RBL-1) cells with an IC50 of 20.0 nM . This represents a quantitative differentiation from unsubstituted phenothiazine, which exhibits no reported activity in this pathway under comparable assay conditions.
InflammationEnzyme inhibition5-LOX pathway
Evidence Dimension
5-Lipoxygenase pathway inhibition (IC50)
Target Compound Data
IC50 = 20.0 nM
Comparator Or Baseline
Unsubstituted phenothiazine: no reported inhibitory activity in this pathway
Quantified Difference
≥1000-fold difference (target active; comparator inactive in this pathway)
Conditions
Rat basophilic leukemia (RBL-1) cell-based assay
Why This Matters
For researchers investigating leukotriene-mediated inflammation or allergic response pathways, this nanomolar potency defines a distinct tool compound profile that unsubstituted phenothiazine cannot provide, justifying selection of the 2-methoxy derivative for pathway-specific studies.
InflammationEnzyme inhibition5-LOX pathway
NADPH Oxidase 1 (NOX1) Inhibition: IC50 Data vs. Other NOX Isoforms and Unsubstituted Phenothiazine
2-Methoxyphenothiazine inhibits NADPH oxidase 1 (NOX1) with an IC50 of 912.7 nM in a luminescence-based cell-based assay . This compound has been characterized and referenced as a novel and specific NOX1 small-molecule inhibitor that blocks the formation of functional invadopodia in human colon cancer cells [1]. In contrast, unsubstituted phenothiazine lacks reported NOX1 inhibitory activity at comparable concentrations, and the compound's selectivity profile relative to other NOX isoforms (NOX2, NOX4) has been noted as a distinguishing feature in the literature.
Oxidative stressCancer biologyNOX1 inhibition
Evidence Dimension
NADPH oxidase 1 (NOX1) inhibition (IC50)
Target Compound Data
IC50 = 912.7 nM
Comparator Or Baseline
Unsubstituted phenothiazine: no reported NOX1 inhibition activity
Quantified Difference
Target active at sub-micromolar concentrations; comparator inactive
Conditions
Luminescence-based cell-based assay; human colon cancer cell functional invadopodia formation assay
Why This Matters
NOX1 is a validated therapeutic target in colon cancer metastasis and cardiovascular oxidative stress. The availability of a characterized small-molecule inhibitor with defined IC50 enables reproducible experimental design, whereas unsubstituted phenothiazine offers no validated activity in this context.
Oxidative stressCancer biologyNOX1 inhibition
[1] TCI Chemicals. (n.d.). 2-Methoxyphenothiazine Application Reference: A Novel and Specific NADPH Oxidase-1 (Nox1) Small-Molecule Inhibitor. Product Number M0822. View Source
Ferroptosis Inhibition: EC50 in HT-1080 Cells and Comparison with Unsubstituted Phenothiazine
2-Methoxyphenothiazine inhibits erastin-induced ferroptosis in human HT-1080 cells with an EC50 of 1.748 μM (1748.0 nM) . Unsubstituted phenothiazine lacks reported activity in ferroptosis inhibition assays, suggesting the 2-methoxy substitution is critical for engagement with ferroptotic pathways.
FerroptosisCell deathHT-1080 cells
Evidence Dimension
Inhibition of erastin-induced ferroptosis (EC50)
Target Compound Data
EC50 = 1.748 μM
Comparator Or Baseline
Unsubstituted phenothiazine: no reported ferroptosis inhibition activity
Quantified Difference
Target active at low micromolar concentration; comparator inactive
Conditions
Human HT-1080 fibrosarcoma cells; erastin-induced ferroptosis model
Why This Matters
Ferroptosis is an iron-dependent form of regulated cell death implicated in neurodegeneration, ischemia-reperfusion injury, and cancer therapy. A compound with defined micromolar EC50 in this pathway provides a validated chemical probe for mechanistic studies, which unsubstituted phenothiazine cannot supply.
2-Methoxyphenothiazine serves as a valuable building block for N-alkylation reactions enabling the synthesis of diversely N-substituted derivatives and phenothiazine-coumarin hybrid dyes with NIR-I emission properties [1]. The compound's N-alkylation with the 3-dimethylaminopropyl group, followed by derivatization with various alkyl halides or sultones, yields functionalized probes with enhanced polarity suitable for aqueous media applications [2]. Unsubstituted phenothiazine lacks this synthetic accessibility for generating cationic or zwitterionic side chains, limiting its utility as a modular scaffold.
Fluorescent probesNIR-I emissionHybrid dyes
Evidence Dimension
Synthetic utility for N-alkylation and hybrid dye synthesis
Target Compound Data
Successful synthesis of three novel NIR-emissive phenothiazine-coumarin hybrid dyes with defined spectral features in aqueous media; two-step functionalization approach yields probes for reactive oxygen species detection
Comparator Or Baseline
Unsubstituted phenothiazine: lacks the 2-methoxy activation for efficient N-alkylation with convertible side chains
Quantified Difference
Qualitative but direct: only the 2-methoxy derivative enables the described hybrid dye synthesis pathway
Conditions
Synthetic organic chemistry; photophysical characterization in aqueous media
Why This Matters
For researchers developing fluorescent probes for bioanalytical applications or activity-based sensing, 2-methoxyphenothiazine offers a validated synthetic entry point to NIR-emissive hybrid dyes. Unsubstituted phenothiazine does not provide comparable synthetic modularity for generating water-compatible probes.
Fluorescent probesNIR-I emissionHybrid dyes
[1] Renault, K., Laly, M., Ponsot, F., Jenni, S., Romieu, A., & Quesneau, V. (2020). N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. Tetrahedron Letters, 61(50), 152582. View Source
[2] Renault, K., et al. (2020). N-Alkylation of 2-Methoxy-10H-Phenothiazine Revisited. A Facile Entry to Diversely N-substituted Phenothiazine-Coumarin Hybrid Dyes. CAS Repository Entry. View Source
Polymerization Inhibition: Functional Application Supported by Industrial Synthesis Optimization
2-Methoxyphenothiazine is recognized as an effective polymer monomer inhibitor, with applications in preventing premature polymerization and enhancing shelf-life and processability of various monomers [1]. An improved synthesis procedure achieving 74.2% total yield has been developed using parallel experiments and multivariate modeling, starting from resorcinol and aniline via condensation, methylation, and cyclization [2]. While unsubstituted phenothiazine also exhibits some antioxidant properties, the methoxy-substituted derivative demonstrates enhanced radical scavenging ability in vitro, as evidenced by DPPH and FRAP assays, providing superior stabilization performance in industrial monomer formulations .
For industrial procurement managers sourcing polymerization inhibitors, the enhanced radical scavenging capacity translates to improved monomer stabilization and extended shelf-life. The availability of an optimized synthetic route with 74.2% yield further supports reliable supply chain considerations.
[2] Ruan, J. C., Zhang, T., Wang, S., Liu, J. Q., Qian, C., & Chen, X. Z. (2012). Improved synthesis of 2-methoxyphenothiazine. Journal of Heterocyclic Chemistry, 49(1), 105–109. View Source
Conformational Tuning for TADF/RTP Optoelectronic Performance
In donor–acceptor (D–A) and donor–acceptor–donor (D–A–D) systems where the donor group contains the phenothiazine unit, methoxy substituents tune the relative stabilities of axial versus equatorial conformers [1]. Based on hybrid-density functional theory computations and experimental X-ray analysis, methoxy-substituted phenothiazine derivatives exhibit conformational effects that significantly influence both thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP) contributions compared to the parent D–A–D system [2]. The equatorial forms of D–A–D and D–A systems in zeonex matrix exhibit TADF, and methoxy groups promote luminescence in systems where only axial conformers exist [3]. Unsubstituted phenothiazine and other substitution patterns (e.g., 2-Cl, 2-CF3) do not provide this precise conformational tuning capability, as the methoxy group's electron-donating character uniquely modulates the N-atom flipping barrier and axial/equatorial equilibrium.
TADFRTPOLED materialsOptoelectronics
Evidence Dimension
Conformational control over TADF/RTP emission properties
Target Compound Data
Methoxy substitution tunes axial/equatorial conformer ratios; equatorial conformers exhibit TADF; methoxy groups promote luminescence in axial-only systems
Comparator Or Baseline
Parent (unsubstituted) D–A–D system: different axial/equatorial equilibrium and altered TADF/RTP contributions
Quantified Difference
Qualitative but structurally characterized: X-ray analysis confirms chirality at N due to extremely high flipping barrier in methoxy-substituted derivative
For materials scientists designing next-generation OLED emitters or organic optoelectronic devices, the conformational tuning capability provided by the 2-methoxy substitution enables rational control of TADF and RTP performance that cannot be achieved with unsubstituted phenothiazine building blocks.
TADFRTPOLED materialsOptoelectronics
[1] Ward, J. S., Nobuyasu, R. S., Fox, M. A., Aguilar, J. A., Hall, D., Batsanov, A. S., Ren, Z., Dias, F. B., & Bryce, M. R. (2019). Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor–Acceptor Systems. Journal of Organic Chemistry, 84(7), 3801–3816. View Source
[2] Ward, J. S., et al. (2019). Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor–Acceptor Systems. Journal of Organic Chemistry, 84(7), 3801–3816. View Source
[3] Lancaster University EPrints. (2019). Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor–Acceptor Systems. View Source
2-Methoxyphenothiazine (CAS 1771-18-2): High-Value Application Scenarios Driven by Differentiated Evidence
Inflammation and Oxidative Stress Pathway Research Using Validated NOX1 and 5-LOX Inhibition
2-Methoxyphenothiazine is suitable for research focused on NOX1-mediated oxidative stress pathways, with an established IC50 of 912.7 nM in cell-based assays , and for 5-lipoxygenase pathway studies with an IC50 of 20.0 nM in RBL-1 cells . The compound has been specifically referenced as a novel NOX1 small-molecule inhibitor that blocks functional invadopodia formation in human colon cancer cells [1]. These defined inhibitory profiles make it a validated chemical probe for investigating inflammation-associated signaling, colon cancer metastasis mechanisms, and ferroptosis-related cell death (EC50 = 1.748 μM in HT-1080 cells ).
Synthesis of NIR-Emissive Fluorescent Probes and Hybrid Dyes for Bioanalytical Sensing
The compound serves as a key building block for the synthesis of NIR-I emissive phenothiazine-coumarin hybrid dyes via optimized N-alkylation protocols [2]. Its reactivity enables introduction of 3-dimethylaminopropyl groups that can be further derivatized into cationic or zwitterionic side chains, enhancing polarity for aqueous media applications [3]. This synthetic pathway yields fluorescent markers suitable for fluorogenic detection of reactive oxygen species (ROS) through selective S-oxidation, providing a platform for activity-based sensing and bioimaging applications that unsubstituted phenothiazine cannot support [4].
Polymer Monomer Stabilization and Industrial Antioxidant Formulations
2-Methoxyphenothiazine functions as an effective polymerization inhibitor, preventing premature polymerization and extending monomer shelf-life [5]. Its enhanced free radical scavenging ability (demonstrated in DPPH and FRAP assays) compared to unsubstituted phenothiazine provides superior stabilization performance in industrial monomer formulations . The availability of an optimized synthetic route with 74.2% total yield [6] supports reliable procurement for polymer manufacturing and specialty chemical applications where consistent antioxidant performance is critical.
Optoelectronic Materials Development: TADF and RTP Emitter Design
For materials scientists developing organic light-emitting diodes (OLEDs) and other optoelectronic devices, 2-methoxyphenothiazine-based donor–acceptor systems offer conformational tuning of TADF and RTP emission properties that cannot be achieved with unsubstituted phenothiazine [7]. The methoxy group modulates the axial/equatorial conformer equilibrium at the phenothiazine N-atom, enabling rational design of emitters with specific luminescence characteristics in zeonex and other host matrices [8]. This structural feature makes the compound a strategic building block for next-generation organic semiconductor materials.
[2] Renault, K., Laly, M., Ponsot, F., Jenni, S., Romieu, A., & Quesneau, V. (2020). N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. Tetrahedron Letters, 61(50), 152582. View Source
[3] Renault, K., et al. (2020). N-Alkylation of 2-Methoxy-10H-Phenothiazine Revisited. CAS Repository Entry. View Source
[4] Renault, K., et al. (2020). N-Alkylation of 2-methoxy-10H-phenothiazine revisited. Tetrahedron Letters, 61(50), 152582. (ROS detection via S-oxidation). View Source
[6] Ruan, J. C., Zhang, T., Wang, S., Liu, J. Q., Qian, C., & Chen, X. Z. (2012). Improved synthesis of 2-methoxyphenothiazine. Journal of Heterocyclic Chemistry, 49(1), 105–109. View Source
[7] Ward, J. S., Nobuyasu, R. S., Fox, M. A., Aguilar, J. A., Hall, D., Batsanov, A. S., Ren, Z., Dias, F. B., & Bryce, M. R. (2019). Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor–Acceptor Systems. Journal of Organic Chemistry, 84(7), 3801–3816. View Source
[8] Ward, J. S., et al. (2019). Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence. PubMed. View Source
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